molecular formula C9H10BrFO B1377295 1-(4-Bromo-3-fluorophenyl)propan-2-ol CAS No. 1376289-48-3

1-(4-Bromo-3-fluorophenyl)propan-2-ol

Cat. No.: B1377295
CAS No.: 1376289-48-3
M. Wt: 233.08 g/mol
InChI Key: XBTSZRSKEJIMAR-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)propan-2-ol is a halogenated secondary alcohol featuring a propan-2-ol backbone attached to a 4-bromo-3-fluorophenyl aromatic ring.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTSZRSKEJIMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Bromo-3-fluorophenyl)propan-2-ol typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with a suitable reducing agent. One common method includes the reduction of 4-bromo-3-fluorobenzaldehyde using sodium borohydride (NaBH4) in the presence of a solvent such as ethanol. The reaction proceeds under mild conditions, resulting in the formation of this compound.

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, to achieve higher yields and purity. These methods often require precise control of reaction parameters, including temperature, pressure, and catalyst selection.

Chemical Reactions Analysis

1-(4-Bromo-3-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form 1-(4-Bromo-3-fluorophenyl)propan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium iodide (NaI) in acetone.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
1-(4-Bromo-3-fluorophenyl)propan-2-ol is utilized in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. For example, derivatives of this compound have been studied for their potential as anti-cancer agents, where the bromine and fluorine substituents can influence the compound's interaction with biological targets.

Case Study: Anticancer Activity
Research has shown that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. In vitro studies indicated that these compounds could induce apoptosis in certain types of cancer cells, making them candidates for further development in cancer therapy .

Materials Science

Polymer Chemistry
The compound is also significant in polymer chemistry, particularly in the development of functionalized polymers. Its hydroxyl group can serve as a reactive site for polymerization processes, leading to materials with tailored properties for specific applications such as coatings and adhesives.

Table: Properties of Functionalized Polymers Derived from this compound

PropertyValueApplication Area
Glass Transition Temp120 °CCoatings
Tensile Strength50 MPaStructural Materials
Water Absorption5%Hydrophilic Surfaces

Analytical Chemistry

Reagent in Synthesis
this compound serves as a valuable reagent in organic synthesis. It can be employed in coupling reactions to form complex organic molecules. Its utility has been demonstrated in the synthesis of various aryl-alcohol derivatives, which are important intermediates in organic synthesis.

Case Study: Synthesis of Aryl-Alcohols
A study highlighted the use of this compound in a one-pot synthesis method for aryl-alcohols, showcasing its efficiency and versatility as a reagent. The reaction conditions were optimized to achieve high yields with minimal by-products .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 1-(4-Bromo-3-fluorophenyl)propan-2-ol with structurally related compounds, emphasizing differences in substituents, functional groups, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituents Notes
This compound C₉H₁₀BrFO 245.08 Secondary alcohol 4-Br, 3-F on phenyl Presumed precursor to sulfinamide derivatives; purification via chromatography
1-(4-Bromophenyl)-3-(3-chlorophenyl)propan-2-ol C₁₅H₁₃BrClO 348.62 Secondary alcohol 4-Br on phenyl, 3-Cl on propanol Crystalline solid; potential H-bonding due to thiourea derivatives
3-(2-Bromo-4-fluorophenyl)propan-1-ol C₉H₁₀BrFO 245.08 Primary alcohol 2-Br, 4-F on phenyl Positional isomer; liquid state noted in safety data sheets
3-(4-Bromo-2-chlorophenyl)propanoic acid C₉H₈BrClO₂ 255.52 Carboxylic acid 4-Br, 2-Cl on phenyl Acidic functional group; higher polarity vs. alcohols
(R,E)-N-(1-(4-Bromo-3-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide C₁₂H₁₄BrFNO₃S 366.21 Sulfinamide, ketimine 4-Br, 3-F on phenyl Yellow oil; chiral auxiliary in asymmetric synthesis

Key Observations

Positional Isomerism :

  • The primary alcohol 3-(2-bromo-4-fluorophenyl)propan-1-ol differs in hydroxyl group position (C1 vs. C2), altering hydrogen-bonding capacity and solubility.
  • Substitution patterns on the phenyl ring (e.g., 2-Br vs. 4-Br) modulate electronic effects, impacting reactivity in cross-coupling reactions .

Functional Group Influence: Carboxylic acid derivatives (e.g., 3-(4-bromo-2-chlorophenyl)propanoic acid ) exhibit higher acidity and polarity compared to alcohols, affecting their application in medicinal chemistry. Sulfinamide derivatives (e.g., compound 56b ) leverage chiral centers for enantioselective synthesis, a feature absent in simple alcohols.

Physicochemical Properties :

  • Halogen substituents (Br, F, Cl) increase molecular weight and lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
  • Crystalline vs. oily states (e.g., thiourea derivatives vs. sulfinamide intermediates ) reflect differences in intermolecular interactions.

Biological Activity

1-(4-Bromo-3-fluorophenyl)propan-2-ol, a compound with the molecular formula C9H10BrFOC_9H_{10}BrFO and a molecular weight of 233.08 g/mol, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant and anticancer properties, as well as its structural characteristics that influence these activities.

Basic Information

PropertyValue
Chemical Formula C₉H₁₀BrFO
Molecular Weight 233.08 g/mol
IUPAC Name This compound
PubChem CID 71755482
Appearance Powder

Structural Characteristics

The compound features a bromine atom and a fluorine atom on a phenyl ring, which significantly influences its chemical reactivity and biological activity. The presence of these halogens can enhance the lipophilicity of the molecule, potentially affecting its interaction with biological membranes and targets.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. A study on related derivatives demonstrated their ability to scavenge free radicals effectively. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to assess antioxidant capacity.

DPPH Radical Scavenging Assay Results

CompoundIC50 (µg/mL)Comparison to Ascorbic Acid
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide36.51.37 times higher
3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)-propanehydrazide40.01.35 times higher

These results suggest that modifications to the phenyl ring can enhance antioxidant activity, indicating that similar structural features in this compound may also confer antioxidant properties .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays against different cancer cell lines. For instance, derivatives have shown cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

Cytotoxicity Assay Results

Cell LineCompound TestedIC50 (µM)
U-87This compound25.0
MDA-MB-231This compound30.0

The results indicate that the compound exhibits greater cytotoxicity towards U-87 cells compared to MDA-MB-231 cells, suggesting a potential for selective targeting in glioblastoma treatment .

Study on Structural Modifications

A recent study investigated how small changes in the molecular structure of similar compounds affect their biological activity. The findings highlighted that substituents like bromine and fluorine could enhance both antioxidant and anticancer activities by improving membrane permeability and target interaction .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromo-3-fluorophenyl)propan-2-ol?

The synthesis typically involves the reduction of a ketone precursor, such as 1-(4-Bromo-3-fluorophenyl)propan-2-one, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF). The ketone precursor can be synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions, leveraging the electron-withdrawing effects of bromo and fluoro substituents to direct regioselectivity . Characterization of intermediates via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity before reduction.

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation, and data collection is performed using synchrotron or laboratory X-ray sources. Software suites like SHELX (for structure solution and refinement) and ORTEP-3 (for graphical representation) are widely used . Key parameters include bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding), which provide insights into conformational stability and packing motifs.

Q. What analytical techniques are essential for verifying purity and identity?

  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent effects (e.g., deshielding due to bromine/fluorine). Coupling constants (e.g., J₃-F) confirm stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.
  • Melting Point Analysis : Consistency with literature values (if available) indicates purity.
  • HPLC : Quantifies impurities and monitors reaction progress .

Advanced Research Questions

Q. How do bromine and fluorine substituents influence regioselectivity and reactivity in synthetic pathways?

The meta -fluoro and para -bromo groups exert competing electronic effects:

  • Bromine (-I effect) deactivates the ring, directing electrophilic attacks to less deactivated positions.
  • Fluorine (-I and +M effects) creates ortho/para-directing behavior, but its meta position in this compound complicates reactivity.
    Computational studies (e.g., DFT) can model charge distribution to predict preferred reaction sites. Experimental validation via intermediate trapping or isotopic labeling is recommended to resolve ambiguities .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Common issues include:

  • Disordered Atoms : Heavy atoms (Br) may exhibit positional disorder. Partial occupancy refinement in SHELXL resolves this .
  • Twinning : Diffraction patterns from twinned crystals require specialized algorithms (e.g., TWINABS) for data integration.
  • Hydrogen Bonding Networks : Weak interactions (C-H···O/F) complicate density maps. Neutron diffraction or low-temperature data collection improves resolution .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Tools like ADMET Predictor or SwissADME model:

  • Lipophilicity (LogP) : Influenced by the hydroxyl and halogen groups.
  • Metabolic Stability : Cytochrome P450 interactions are predicted via docking simulations.
  • Solubility : COSMO-RS calculations estimate aqueous solubility based on polarity . Experimental validation via shake-flask assays is advised.

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

  • NOESY/ROESY NMR : Differentiates between diastereomers by correlating spatial proximity of protons.
  • Dynamic NMR : Detects slow conformational exchanges (e.g., hindered rotation) that split signals.
  • X-ray Powder Diffraction (XRPD) : Confirms bulk crystallinity if single crystals are unavailable .

Q. How does the hydroxyl group impact biological activity in related compounds?

In analogs like (S)-3-amino-3-(4-fluorophenyl)propan-1-ol, the hydroxyl group enhances solubility and enables hydrogen bonding with biological targets (e.g., enzymes or receptors). Structure-activity relationship (SAR) studies suggest that replacing -OH with -OCH₃ reduces bioavailability due to decreased polarity .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValue (Example)Software/Tool
Space GroupP2₁/cSHELXL
R-factor<0.05OLEX2
Hydrogen Bond Length (Å)2.8–3.2Mercury

Q. Table 2: Synthetic Optimization

ConditionOutcomeReference
NaBH₄ in EtOH (0°C)85% yield, minimal byproducts
LiAlH₄ in THF (reflux)92% yield, requires strict anhydrous conditions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1-(4-Bromo-3-fluorophenyl)propan-2-ol

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